1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine
Description
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
InChI Key |
ILFRBXMESKOZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches for Cyclobutane Core Formation
Cyclization strategies are pivotal for constructing the strained cyclobutane ring. A photochemical [2+2] cycloaddition between 4-chloro-2-fluorostyrene and a suitable alkene precursor (e.g., vinyl acetate) under UV light (λ = 300 nm) yields the cyclobutane framework. Reaction conditions require careful control of temperature (−10°C to 25°C) and solvent polarity (e.g., dichloromethane) to minimize dimerization byproducts. Post-cycloaddition, the acetate group is hydrolyzed to a ketone using aqueous HCl, achieving 65–70% conversion.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | −10°C to 25°C |
| Solvent | Dichloromethane |
| Yield | 65–70% |
| Purity (HPLC) | >90% |
Reductive Amination of Ketone Precursors
Reductive amination of 1-(4-chloro-2-fluorophenyl)cyclobutan-1-one offers a direct route to the target amine. The ketone intermediate is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 50°C for 12 hours. This method avoids harsh reducing conditions, preserving the cyclobutane ring’s integrity.
Optimized Conditions :
- Ammonia Source : Ammonium acetate (2.5 equiv)
- Reducing Agent : NaBH3CN (1.2 equiv)
- Solvent : Methanol
- Yield : 78%
- Purity : 95% (LC-MS)
Hydrogenation of Nitrile Intermediates
Hydrogenation of 1-(4-chloro-2-fluorophenyl)cyclobutanecarbonitrile using a palladium-on-carbon (Pd/C) catalyst under 50 psi H2 at 80°C produces the primary amine. This method requires careful monitoring to prevent over-reduction or dehalogenation. Post-reaction purification via column chromatography (ethyl acetate/hexane) isolates the amine in 82% yield.
Critical Parameters :
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| H2 Pressure | 50 psi |
| Temperature | 80°C |
| Reaction Time | 8 hours |
Palladium-Catalyzed Cross-Coupling for Aryl Functionalization
A Suzuki-Miyaura coupling between cyclobutane-1-boronic acid and 1-bromo-4-chloro-2-fluorobenzene assembles the aryl-cyclobutane bond. Using Pd(PPh3)4 (2 mol%) and K2CO3 in a dioxane/water mixture (3:1) at 90°C for 24 hours achieves 70% yield. The boronic acid precursor is synthesized via lithiation of cyclobutane-1-carbonitrile followed by quench with triisopropyl borate.
Reaction Schema :
- Cyclobutane-1-carbonitrile + LDA → Cyclobutane-1-lithium
- Quench with B(OiPr)3 → Cyclobutane-1-boronic acid
- Suzuki coupling → 1-(4-Chloro-2-fluorophenyl)cyclobutanecarbonitrile
Ring-Opening of Bicyclobutane Derivatives
Bicyclobutanes, such as 2-oxabicyclo[2.2.0]hex-5-ene, undergo ring-opening with ammonia in the presence of silver acetate (AgOAc) to form cyclobutane amines. Reacting 1-(4-chloro-2-fluorophenyl)bicyclobutane with aqueous NH3 (28%) and AgOAc (10 mol%) in THF at 25°C for 6 hours yields the target compound in 60% yield.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of ammonia on the strained bicyclobutane, facilitated by Ag⁺ coordination to the electron-deficient cyclobutane.
Analytical Validation of Synthetic Intermediates
1H NMR Characterization :
- Aromatic Protons : δ 7.45–7.30 (m, 2H, Ar-H)
- Cyclobutane Protons : δ 2.80–1.90 (m, 7H, cyclobutyl and -NH2)
- Amine Protons : δ 1.60 (s, 2H, -NH2)
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Reductive Amination | 78 | 95 | High | Moderate |
| Nitrile Hydrogenation | 82 | 97 | Moderate | High |
| Suzuki Coupling | 70 | 90 | Low | Low |
| Bicyclobutane Ring-Opening | 60 | 88 | High | High |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes nitrile hydrogenation due to its high yield and compatibility with continuous-flow reactors. Catalyst recycling (Pd/C) and solvent recovery (methanol) reduce environmental impact. Quality control protocols include in-line HPLC monitoring and Karl Fischer titration for moisture analysis.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine is as an intermediate in organic synthesis. The compound can facilitate the construction of more complex molecules, particularly those involving cyclobutane derivatives. Its ability to participate in various chemical reactions makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine
Medicinal Chemistry
In medicinal chemistry, 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine has been investigated for its potential therapeutic effects. Compounds with similar structures have shown promise as inhibitors of specific biological targets, such as bromodomains, which play a crucial role in gene regulation and cancer progression.
Case Study: Bromodomain Inhibition
Research indicates that derivatives of cyclobutane compounds can inhibit bromodomain-containing proteins, which are implicated in various diseases, including cancer and autoimmune disorders. The selectivity of these compounds for specific bromodomains can lead to targeted therapies with reduced side effects.
Key Findings:
- Compounds exhibiting bromodomain inhibition have shown potential in preclinical models for treating inflammatory diseases and cancers.
- The development of analogs based on 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine could enhance efficacy and specificity against these targets.
Biochemical Probes
The compound also serves as a biochemical probe for studying protein interactions and cellular processes. Its unique structure allows it to interact with biological macromolecules, providing insights into their functions and mechanisms.
Applications as a Probe:
- Binding Studies: Used to investigate the binding affinities of proteins involved in disease pathways.
- Mechanistic Studies: Helps elucidate the mechanisms of action of various biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, making it a valuable compound in drug design and development. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(4-Chloro-3-methylphenyl)cyclobutan-1-amine
- Molecular Formula : C₁₁H₁₄ClN
- Molecular Weight : 195.69 g/mol
- Substituents : Chlorine (4th position), methyl (3rd position) on phenyl.
- Key Differences : The absence of fluorine and addition of a methyl group reduces electronegativity and increases lipophilicity compared to the target compound. This may alter receptor binding in biological systems .
2-(2-Chlorophenyl)cyclobutan-1-amine
- Molecular Formula : C₁₀H₁₂ClN
- Molecular Weight : 181.66 g/mol
- Substituents : Chlorine (2nd position) on phenyl.
Fluorinated and Chlorinated Analogues
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride
- Molecular Formula : C₈H₈ClF₂N (HCl salt)
- Molecular Weight : 216.61 g/mol
- Substituents : Ethylamine chain instead of cyclobutane.
4-(4-Chloro-2-fluorophenyl)butan-1-amine
- Molecular Formula : C₁₀H₁₃ClFN
- Molecular Weight : 201.67 g/mol
- Substituents : Butyl chain instead of cyclobutane.
- Key Differences : The longer alkyl chain increases hydrophobicity, which may improve membrane permeability but reduce solubility in aqueous media .
Functional Group Variations
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid
1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine
- Molecular Formula : C₁₀H₁₀ClN₃O
- Molecular Weight : 223.66 g/mol
- Substituents : Benzoxazole ring fused to cyclobutane.
- Key Differences : The benzoxazole moiety enhances aromatic π-π stacking interactions, which could improve binding to aromatic enzyme pockets .
Physicochemical Properties
<sup>a</sup>LogP values estimated using fragment-based methods.
Biological Activity
1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a 4-chloro-2-fluorophenyl group. This specific substitution pattern is crucial for its biological activity, as it influences the interaction with molecular targets.
Antimicrobial Properties
Recent studies have highlighted the compound's efficacy against various pathogens, particularly Mycobacterium tuberculosis (Mtb). In a screening assay, analogs of phenylcyclobutane carboxamide (PCB) series, which includes 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine, demonstrated significant inhibition of Mtb with a minimum inhibitory concentration (MIC) of approximately 6.9 µM .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have provided insights into how modifications to the phenyl and cyclobutane rings affect biological activity. For instance, substitutions at specific positions on the phenyl ring can enhance potency while maintaining favorable physicochemical properties .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| PCB-1 | 6.9 | Antimycobacterial |
| PCB-2 | 2.0 | Enhanced activity |
| PCB-3 | 6.8 | Similar to PCB-1 |
Study on Antimycobacterial Activity
In a comprehensive study on new chemical entities targeting Mtb, several compounds were evaluated for their antimycobacterial activity. The results indicated that modifications to the cyclobutane structure led to varying degrees of effectiveness against Mtb. Notably, compounds with enhanced lipophilicity and appropriate polar surface area showed improved penetration into bacterial cells and increased potency .
CNS Penetration and TRPA1 Inhibition
Another area of exploration involves the compound's potential as a central nervous system (CNS) penetrant. Compounds structurally similar to 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine have been investigated for their ability to inhibit TRPA1 channels, which are implicated in pain signaling pathways. The findings suggest that certain modifications can lead to significant antagonistic effects on TRPA1, making these compounds candidates for pain management therapies .
The biological activity of 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine is hypothesized to involve binding to specific receptors or enzymes within microbial cells or human tissues. The exact mechanism remains under investigation but may involve modulation of cellular pathways critical for pathogen survival or pain perception .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
